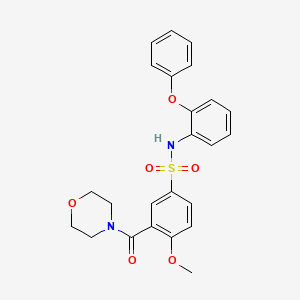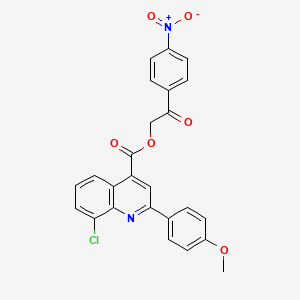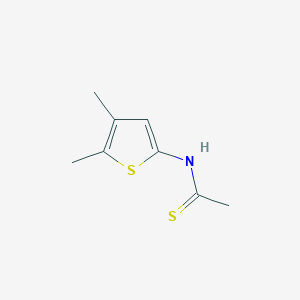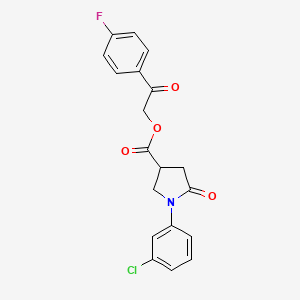![molecular formula C24H26N2O6 B15151223 2-methylpropyl 4-({[2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate](/img/structure/B15151223.png)
2-methylpropyl 4-({[2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-METHYLPROPYL 4-[2-(3-METHOXYPROPYL)-1,3-DIOXOISOINDOLE-5-AMIDO]BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoate group, a dioxoisoindole moiety, and a methoxypropyl side chain. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYLPROPYL 4-[2-(3-METHOXYPROPYL)-1,3-DIOXOISOINDOLE-5-AMIDO]BENZOATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the dioxoisoindole moiety: This can be achieved by the reaction of phthalic anhydride with an appropriate amine under reflux conditions.
Introduction of the methoxypropyl side chain: This step involves the alkylation of the dioxoisoindole intermediate with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate.
Coupling with the benzoate group: The final step involves the esterification of the intermediate with 2-methylpropyl 4-aminobenzoate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-METHYLPROPYL 4-[2-(3-METHOXYPROPYL)-1,3-DIOXOISOINDOLE-5-AMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The methoxypropyl side chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The dioxoisoindole moiety can be reduced to form dihydro derivatives.
Substitution: The benzoate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted benzoate derivatives.
科学的研究の応用
2-METHYLPROPYL 4-[2-(3-METHOXYPROPYL)-1,3-DIOXOISOINDOLE-5-AMIDO]BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and protein binding due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and polymers with specific properties.
作用機序
The mechanism of action of 2-METHYLPROPYL 4-[2-(3-METHOXYPROPYL)-1,3-DIOXOISOINDOLE-5-AMIDO]BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The dioxoisoindole moiety is particularly important for its binding affinity, while the methoxypropyl side chain can influence its solubility and bioavailability.
類似化合物との比較
Similar Compounds
Methyl 3-methoxy-4-(prop-2-yn-1-ylamino)benzoate: Similar structure but lacks the dioxoisoindole moiety.
2-Methylpropyl 4-aminobenzoate: Similar structure but lacks the methoxypropyl side chain.
Uniqueness
2-METHYLPROPYL 4-[2-(3-METHOXYPROPYL)-1,3-DIOXOISOINDOLE-5-AMIDO]BENZOATE is unique due to the presence of both the dioxoisoindole moiety and the methoxypropyl side chain
特性
分子式 |
C24H26N2O6 |
|---|---|
分子量 |
438.5 g/mol |
IUPAC名 |
2-methylpropyl 4-[[2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carbonyl]amino]benzoate |
InChI |
InChI=1S/C24H26N2O6/c1-15(2)14-32-24(30)16-5-8-18(9-6-16)25-21(27)17-7-10-19-20(13-17)23(29)26(22(19)28)11-4-12-31-3/h5-10,13,15H,4,11-12,14H2,1-3H3,(H,25,27) |
InChIキー |
BJJPXYZZZAWZLT-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)hexanamide](/img/structure/B15151151.png)
![N-(2,3-dimethylphenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15151153.png)
![2-(2,4-dichlorophenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B15151160.png)
![4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-N-(2,4-dimethylphenyl)benzamide](/img/structure/B15151169.png)

![N,N'-biphenyl-4,4'-diylbis[2-(dimethylamino)acetamide] (non-preferred name)](/img/structure/B15151190.png)


![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B15151217.png)
![N-[4-(2,4-dibromophenoxy)phenyl]-2-(dimethylamino)acetamide](/img/structure/B15151221.png)

![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-methylphenyl)glycinamide](/img/structure/B15151233.png)
![6,10,23-Trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-17,20-diol](/img/structure/B15151234.png)

